![molecular formula C6H3Cl2N3 B040580 4,5-二氯-7H-吡咯并[2,3-D]嘧啶 CAS No. 115093-90-8](/img/structure/B40580.png)

4,5-二氯-7H-吡咯并[2,3-D]嘧啶

概述

描述

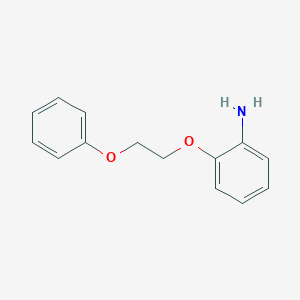

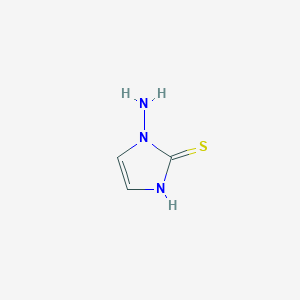

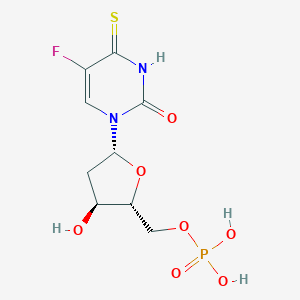

4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H3Cl2N3 and a molecular weight of 188.01 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine includes chlorine atoms in positions 4 and 5 . The SMILES string representation is Nc1nc(Cl)c2cc[nH]c2n1 .Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates . The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis

4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine has a melting point of 290 °C . Its density is predicted to be 1.79±0.1 g/cm3 .科学研究应用

生物活性化合物的合成:4,6-二氯-5-甲酰嘧啶与甘氨酸酯的相互作用导致吡咯并[2,3-d]嘧啶和吡啶并[2,3-d]嘧啶的衍生物,它们具有合成生物活性化合物的潜力 (Zinchenko 等人,2018 年)。

合成新环系中的潜力:成功合成 5-氨基吡咯并[2,3-d]嘧啶-6-腈和相关化合物,在合成新环系中具有应用 (Kim 和 Santilli,1971 年)。

作为抗生素的潜在生物化学意义:合成 4,5-二取代 7-(-D-呋喃核糖基)吡咯并[2,3-d]嘧啶,作为抗生素具有潜在的生物化学意义 (Hinshaw 等人,1969 年)。

抗 BVDV 活性:新型吡咯并[2,3-d]嘧啶衍生物显示出优异的抗 BVDV 活性。在 C2 上具有氢或三氯甲基基团,在 C4 上具有氯、硫、吡咯烷或甲氧基等各种基团的化合物显示出高活性 (Sroor 等人,2019 年)。

在 DNA 中改善碱基配对特性:合成具有改善碱基配对特性的三环吡咯并嘧啶类似物,有利于致突变嘌呤 (Williams 等人,1997 年)。

抗病毒活性:7-[(2-羟乙氧基)甲基]吡咯并[2,3-d]嘧啶对包括 HIV、乙肝和脊髓灰质炎病毒在内的各种病毒显示出有希望的抗病毒活性 (Saxena 等人,1988 年)。

抗菌剂:通过将新型吡咯并[2,3-d]嘧啶与肼基吡咯并[2,3-d]嘧啶和 3-氨基-4-亚氨基吡咯并[2,3-d]嘧啶相结合,合成新型抗菌剂 (Dave 和 Shah,2002 年)。

作用机制

Target of Action

The primary targets of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This interference disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . JAK inhibitors, like 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine, have therapeutic applications in the treatment of cancer and inflammatory diseases .

Result of Action

The molecular and cellular effects of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine’s action primarily involve the disruption of the JAK-STAT signaling pathway . This disruption can lead to the alteration of gene activation, affecting cell division and death processes . It can also have therapeutic implications in the treatment of various diseases, including cancer and inflammatory conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine. For instance, the compound demonstrates stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

属性

IUPAC Name |

4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTPONHUNNOSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=CN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455372 | |

| Record name | 4,5-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115093-90-8 | |

| Record name | 4,5-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the research reveal about the reactivity of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine?

A1: The research demonstrates that 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine undergoes a nucleophilic aromatic substitution reaction with 2-(1H-imidazol-4-yl)-N-methylethanamine. Specifically, the chlorine atom on the six-membered ring of the 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is replaced, resulting in the formation of 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine []. This suggests that the chlorine atoms in the compound are susceptible to substitution reactions, which can be utilized for further derivatization.

Q2: Does the study discuss the crystal structure of the product formed from the reaction with 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine?

A2: Yes, the study confirms the structure of the product, 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, using X-ray crystallography []. The analysis provides detailed information about the spatial arrangement of atoms and bond lengths within the molecule, including the confirmation that the chlorine substitution occurred on the six-membered ring.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

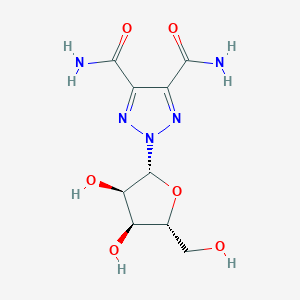

![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)